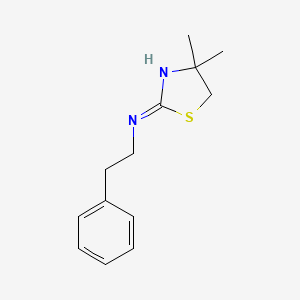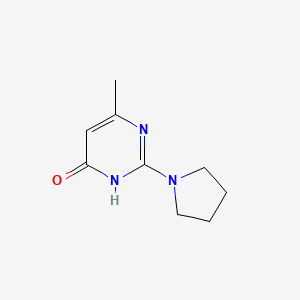
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Overview
Description
“6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol” is a chemical compound that has been mentioned in the context of chemical synthesis and biological activity . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of a related compound, 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, has been described in the literature . The process involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Scientific Research Applications
Synthesis and Biological Activity
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol has been utilized in the synthesis of new derivatives with potential biological activities. A study by Pivazyan et al. (2019) detailed the synthesis of new derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. Preliminary biological screening of these compounds revealed a pronounced plant growth stimulating effect (Pivazyan et al., 2019).
Development of Selective Brain Penetrant Inhibitors
The compound has been part of the design and discovery of selective brain penetrant inhibitors. Verhoest et al. (2012) described the development of PF-04447943, a novel PDE9A inhibitor identified using synthetic chemistry and structure-based drug design. This compound has advanced into clinical trials, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).
Hydrogen-Bonded Structures
A study by Orozco et al. (2009) explored the hydrogen-bonded ribbon in derivatives of this compound, providing insights into the electronic structures and molecular interactions in these compounds (Orozco et al., 2009).
Synthesis and Characterization of Stable Derivatives
The synthesis and characterization of stable derivatives of this compound have been a subject of study. Schmidt (2002) discussed the formation of betainic pyrimidinaminides depending on the substitution pattern or reaction conditions, which is significant in understanding the compound's reactivity and stability (Schmidt, 2002).
Synthesis of Novel Antitumor Agents
The compound has been involved in the synthesis of novel antitumor agents. Liu et al. (2015) designed a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds exhibited significant antiproliferative potencies against various tumor cell lines (Liu et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, suggesting that 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol may have a similar range of targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, suggesting that this compound may have a similar effect .
Result of Action
Similar compounds have been found to have various biological effects, suggesting that this compound may have a similar range of effects .
Biochemical Analysis
Biochemical Properties
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . This interaction is crucial as it can modulate various cellular processes, including signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid of rodents, which is associated with procognitive activity and synaptic stabilization . These effects highlight its potential in influencing neuronal functions and cognitive processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for cAMP-phosphodiesterase, which leads to increased levels of cyclic AMP . This inhibition can result in the activation of various downstream signaling pathways, ultimately affecting gene expression and cellular responses. Additionally, it has been shown to stabilize synapses in an amyloid precursor protein transgenic mouse model, indicating its potential role in neuroprotection .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Studies have shown that it maintains its activity over extended periods, with significant effects on cellular function observed in both in vitro and in vivo studies . These findings suggest that the compound is relatively stable and can exert prolonged biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve memory and enhance attention in several animal models . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that modulate cyclic AMP and cyclic GMP levels, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound affects cellular metabolism and overall physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving its biological effects.
properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBHPFIBPYUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351314 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284680-44-0 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure-activity relationship (SAR) of the synthesized derivatives and how it might relate to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol?
A1: The research article [] focuses on modifying the acetohydrazide moiety of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide to explore its impact on biological activity. While the study doesn't directly investigate this compound, this compound can be considered a structural starting point for the synthesized derivatives. Therefore, understanding how modifications to the acetohydrazide portion affect activity could provide insights into the structure-activity relationship of similar compounds, potentially including this compound. Further research is needed to confirm any direct relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
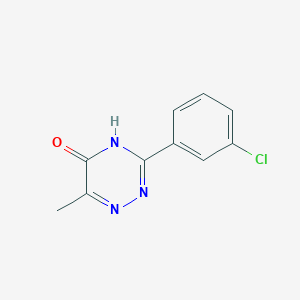
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)

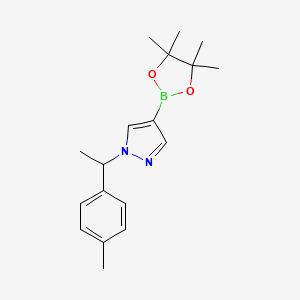
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
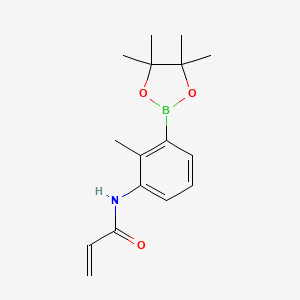
![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)

![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
